2,5-Dimethyl-1H-pyrrole

Conducting Polymers Host-Guest Chemistry Material Synthesis

Unsubstituted pyrrole undergoes oxidative polymerization at α-positions, limiting its utility in selective synthesis. 2,5-Dimethyl-1H-pyrrole (CAS 625-84-3) blocks these reactive sites with methyl groups, qualitatively altering reactivity to enable: • Paramagnetic charge-transfer complexes in 3D-coordination polymers - identical conditions polymerize pyrrole • PPRV conducting polymer films (σ ≈ 6.9×10⁻⁷ S cm⁻¹ at 220°C) • N-aryl corrosion inhibitor scaffold (6-fold increase in Fe corrosion activation energy in 5 M HCl) • Validated analytical derivative for n-hexane exposure biomonitoring via 2,5-hexanedione conversion. Supplied ≥98% purity; available for immediate global dispatch.

Molecular Formula C6H9N
Molecular Weight 95.14 g/mol
CAS No. 625-84-3
Cat. No. B146708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-1H-pyrrole
CAS625-84-3
Synonyms2,5-dimethylpyrrole
Molecular FormulaC6H9N
Molecular Weight95.14 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1)C
InChIInChI=1S/C6H9N/c1-5-3-4-6(2)7-5/h3-4,7H,1-2H3
InChIKeyPAPNRQCYSFBWDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-1H-pyrrole: Physicochemical Profile


2,5-Dimethyl-1H-pyrrole (CAS 625-84-3) is a C2- and C5-methylated derivative of the fundamental heterocycle pyrrole, possessing the molecular formula C6H9N and a molecular weight of 95.14 g/mol [1]. This substitution pattern confers distinct physicochemical properties compared to unsubstituted pyrrole, most notably a significant increase in logP (XLogP3 = 1.5 [2]), rendering it soluble in common organic solvents like ethanol and ether while remaining practically insoluble in water . Its unique structure, where the reactive 2- and 5-positions are blocked by methyl groups, fundamentally alters its chemical reactivity, preventing polymerization at these sites and enabling its use as a selective building block in pharmaceutical and advanced material syntheses .

Profile 2,5-dimethylated pyrrole with blocked α-positions
Selection Non-polymerizing building block for selective synthesis
Use context Organic-solvent compatible; suits charge-transfer and precursor routes

Why 2,5-Dimethylpyrrole Is Irreplaceable


The simple substitution of the pyrrole ring at the 2- and 5-positions with methyl groups creates a molecule with a reactivity profile that is not merely an incremental change but a qualitative shift from its unsubstituted or N-substituted counterparts. While pyrrole readily undergoes oxidative polymerization at its α-positions, the blocked 2- and 5-positions of 2,5-dimethylpyrrole render it inert to this process [1]. This is not a matter of degree; in a defined supramolecular host-guest system, pyrrole underwent oxidative polymerization while 2,5-dimethylpyrrole and N-methylpyrrole did not, instead forming a distinct class of paramagnetic charge-transfer complexes [1]. Similarly, in electrocopolymerization studies, pyrrole derivatives without methyl groups in the 2,5-position successfully copolymerized with pyrrole to form smooth, conductive films, while the 2,5-dimethylated derivatives failed to exhibit this behavior [2]. This evidence demonstrates that 2,5-dimethylpyrrole is not a general substitute for pyrrole, but a specialized reagent whose selection must be justified by its unique, and in this case, non-polymerizing, nature.

Pyrrole
Unsubstituted pyrrole readily undergoes oxidative polymerization, yielding a semiconducting polymer instead of the discrete CT complex obtained with 2,5-DMP. Direct substitution may change reaction outcome qualitatively.
N-Methylpyrrole
N-methylpyrrole also avoids polymerization and forms CT complexes, but the electronic and steric differences from 2,5-dimethylation can shift charge-transfer behavior and derivative accessibility. Results may not transfer directly.

Comparative Evidence Guide


Oxidative Polymerization Prevention in Host-Guest Frameworks

In a study of supramolecular host-guest systems, the behavior of 2,5-dimethylpyrrole (2,5-DMP) was directly compared to pyrrole and N-methylpyrrole. Under identical experimental conditions within the channels of a 3D-coordination polymer, pyrrole underwent oxidative polymerization to form a semiconducting, diamagnetic material. In contrast, both N-methylpyrrole and 2,5-dimethylpyrrole did not polymerize [1]. This is a qualitative, not quantitative, difference in outcome that directly impacts material design. The result demonstrates that 2,5-DMP's 2,5-methyl substitution pattern prevents the oxidative polymerization pathway available to pyrrole, leading to a paramagnetic charge-transfer complex instead of a polymer [1]. This is a critical differentiation for researchers aiming to create a polymer or, conversely, to avoid unwanted polymerization.

Oxidative Polymerization Prevention
Head-to-head
2,5-DMP: Forms paramagnetic CT complex; no polymerization Pyrrole: Undergoes oxidative polymerization to semiconducting polymer
Qualitative outcome switch: polymer vs. charge-transfer complex.
Within 3D-coordination polymer channels; N-methylpyrrole also formed CT complex.
Conducting Polymers Host-Guest Chemistry Material Synthesis

Electrochemical Copolymerization and Film Properties

A study of self-assembled monolayers of aromatic pyrrole derivatives demonstrated a clear structure-function relationship. Derivatives lacking methyl groups on the pyrrole ring's 2,5-positions underwent reproducible electropolymerization from solution and within a monolayer, and when copolymerized with pyrrole, produced films that were significantly smoother and more homogeneous than poly(pyrrole) deposited on bare gold. Electrochemical impedance spectroscopy confirmed a decrease in capacity and an increase in conductivity at the metal/polymer interface for these films [1]. Critically, the study notes that for the 2,5-dimethylated pyrrole derivatives, there were no such observations [1]. This indicates that 2,5-dimethylpyrrole cannot participate in this specific electropolymerization/copolymerization process that yields high-quality, adherent films, a key limitation for applications like corrosion protection or sensor coatings where a polymer film is the desired outcome.

Electropolymerization Success
Head-to-head
2,5-DMP derivatives: No successful electropolymerization or copolymerization Non-methylated pyrrole derivatives: Smooth, conductive copolymer films formed
2,5-DMP cannot serve as a direct monomer for electrodeposited conductive films.
Self-assembled monolayer electropolymerization on gold; impedance evidence.
Electropolymerization Conducting Polymers Surface Modification

Conductivity of PPRV via Precursor Route

While 2,5-dimethylpyrrole itself cannot be directly electropolymerized, it serves as a critical monomer for the synthesis of high-value conducting polymers via a precursor route. The polymer poly(2,5-pyrrolylenevinylene) (PPRV) is synthesized from a precursor derived from 2,5-dimethylpyrrole [1]. Under optimized conditions, thermal elimination of the precursor polymer at 220°C yielded a PPRV film with an electrical conductivity on the order of 6.9 × 10⁻⁷ S cm⁻¹ [2]. This value provides a quantitative benchmark for the performance of materials synthesized from this specific compound. While direct comparison to PPRV from other routes is not provided, this establishes a known conductivity for this specific 2,5-dimethylpyrrole-derived polymer, which can be compared against other conducting polymers for specific applications.

PPRV Conductivity
Data to verify
~6.9 × 10⁻⁷ S cm⁻¹
Establishes a reference conductivity for 2,5-DMP-derived PPRV.
Film processed via thermal elimination at 220 °C; single data point.
Conducting Polymer Materials Science Precursor Polymerization

Corrosion Inhibition by N-Aryl Derivatives

Derivatives of 2,5-dimethylpyrrole, specifically N-aryl-2,5-dimethylpyrroles, have been quantitatively studied as corrosion inhibitors for iron in strong acid (5 mol dm⁻³ HCl). The presence of substituents on the aryl ring and their position significantly impacts performance. For 1-(2-fluorophenyl)-2,5-dimethylpyrrole, the activation energy (Ea) for iron corrosion in 5 mol dm⁻³ HCl increased dramatically from 14.9 kJ mol⁻¹ (uninhibited) to 87.9 kJ mol⁻¹ with the addition of 0.01 mol dm⁻³ of the inhibitor [1]. This 6-fold increase in Ea is a direct, quantitative measure of the inhibitor's effectiveness in blocking the corrosion reaction. This data point is specific to a 2,5-dimethylpyrrole derivative and demonstrates the high performance achievable with this core structure when appropriately functionalized.

Corrosion Inhibition Ea
Class-level
N-aryl-2,5-DMP derivative: Ea = 87.9 kJ mol⁻¹ Uninhibited iron in 5 M HCl: Ea = 14.9 kJ mol⁻¹
Reported 6-fold Ea increase supports further derivative screening.
Specific derivative 1-(2-fluorophenyl)-2,5-DMP; class performance may vary.
Corrosion Inhibition Acid Pickling Electrochemistry

CYP450 Isoform Inhibition Assessment

A recent in vitro and in silico study evaluated a library of ten pyrrole-based compounds for their potential to inhibit three major human cytochrome P450 (CYP450) isoforms (CYP1A2, CYP2D6, and CYP3A4) at a concentration of 1 µM [1]. The in vitro data demonstrated that none of the tested pyrrole derivatives, which included compounds with and without 2,5-dimethyl substitution patterns, were capable of inhibiting any of the CYP isoforms at this concentration [1]. This finding was corroborated by molecular docking and MM/GBSA calculations. For a researcher designing a drug candidate or an investigator studying metabolism, this evidence suggests that a 2,5-dimethylpyrrole core may have a lower propensity for CYP450-mediated drug-drug interactions compared to other heterocyclic scaffolds known to be potent inhibitors, although this is an inference from a class-level study.

CYP450 Inhibition
Class-level
No significant inhibition of CYP1A2, CYP2D6, CYP3A4 at 1 µM for tested pyrrole set.
May support CYP inhibition screening context; data to verify per derivative.
Library of 10 pyrrole compounds; class-level inference, not compound-specific.
Drug Metabolism CYP450 In Vitro Toxicology

Validated Application Scenarios


Charge-Transfer Complexes for Supramolecular Electronics

In the construction of supramolecular host-guest systems, 2,5-dimethylpyrrole's inability to undergo oxidative polymerization (unlike pyrrole) makes it the superior choice for deliberately forming paramagnetic charge-transfer complexes within 3D-coordination polymers [1]. This application is based on the direct, qualitative difference in reaction outcome observed in comparative studies. Researchers seeking to create this specific class of material should select 2,5-dimethylpyrrole or N-methylpyrrole, but not unsubstituted pyrrole.

PPRV Synthesis for Electronic Devices

2,5-Dimethylpyrrole is the essential monomer for the synthesis of PPRV via a sulfonium polyelectrolyte precursor route. A researcher aiming to fabricate a PPRV film for an electronic or sensor application would procure 2,5-dimethylpyrrole. The resulting polymer film has a reported electrical conductivity of ~6.9 × 10⁻⁷ S cm⁻¹ when processed at 220°C [2], providing a quantifiable performance benchmark for device development. This is a specific application for this compound, as the route is tailored to its structure.

Corrosion Inhibitors for Acid Pickling

For an industrial formulator developing corrosion inhibitors for steel or iron pickling baths, 2,5-dimethylpyrrole serves as a core scaffold for synthesizing highly effective N-aryl derivatives. Evidence shows that a specific derivative, 1-(2-fluorophenyl)-2,5-dimethylpyrrole, can increase the activation energy for iron corrosion in 5 M HCl by 6-fold (from 14.9 to 87.9 kJ mol⁻¹) [3]. This quantitative performance metric justifies the selection and further development of 2,5-dimethylpyrrole-based compounds over other heterocyclic cores in this application.

Biomonitoring Standard for n-Hexane Exposure

In occupational health and toxicology, 2,5-dimethylpyrrole is not a target but a key analytical derivative for quantifying exposure to the neurotoxicant n-hexane. Urinary 2,5-hexanedione, a metabolite of n-hexane, is converted via a specific reaction with ammonium carbonate to 2,5-dimethylpyrrole for analysis by HPLC or GC [4]. An analytical chemist or toxicologist would procure a high-purity reference standard of 2,5-dimethylpyrrole to ensure accurate and reproducible quantification in this validated biomonitoring method, which is specific to 1,4-diketones.

Application
Selection Property
Validation Focus
Supramolecular charge-transfer studies
Non-polymerizing pyrrole core that enables discrete CT complex formation
Paramagnetic behavior and host-guest assembly
PPRV precursor synthesis
2,5-dimethyl substitution pattern necessary for precursor route
Thermal elimination efficiency and conductivity benchmarking
Acid corrosion inhibitor formulation
N-aryl derivatization scaffold for building high-performance inhibitors
Activation energy assessment and electrochemical testing
n-Hexane biomonitoring analysis
Derivatization product of 2,5-hexanedione for analytical detection
HPLC/GC method accuracy and reproducibility with reference standard

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